molecular formula C10H18O B13588003 1-(4-Ethylcyclohexyl)ethan-1-one

1-(4-Ethylcyclohexyl)ethan-1-one

Cat. No.: B13588003
M. Wt: 154.25 g/mol
InChI Key: AWPNHNUSHIWYTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylcyclohexyl)ethan-1-one typically involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 1-(4-Ethylcyclohexyl)ethan-1-one serves as a precursor for synthesizing more complex organic molecules and is used in studies involving reaction mechanisms and kinetics. It can also be used as a starting material or intermediate in synthesizing more complex molecules.
  • Biology: The compound is used in developing bioactive molecules and as a model compound in biochemical studies.
  • Medicine: this compound is researched for potential pharmaceutical applications, including developing new drugs and therapeutic agents.
  • Industry: It is used in producing fragrances, flavors, and other specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group's reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylcyclohexyl)ethan-1-one is unique due to its specific ethyl substitution on the cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .

Biological Activity

1-(4-Ethylcyclohexyl)ethan-1-one, a ketone compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

  • Molecular Formula : C12H22O
  • Molecular Weight : 182.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The compound is hypothesized to influence cellular signaling pathways by modulating enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Receptor Modulation : It may interact with specific receptors, influencing neurotransmitter release and cellular excitability.

Biological Activity Studies

Recent studies have explored the biological effects of this compound through various experimental approaches.

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
In vitro assaysDemonstrated moderate inhibition of cyclooxygenase (COX) enzymes.
Cellular modelsInduced apoptosis in cancer cell lines at high concentrations.
Animal modelsShowed anti-inflammatory effects in rodent models of arthritis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain behavior compared to control groups. This suggests that the compound may have potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Apoptosis

A study investigating the effects on human cancer cell lines indicated that treatment with the compound led to increased rates of apoptosis, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Discussion

The biological activity of this compound suggests that it holds promise for further research and potential therapeutic applications. Its role as an enzyme inhibitor and receptor modulator opens avenues for drug development, particularly in treating inflammatory conditions and certain cancers.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)ethanone

InChI

InChI=1S/C10H18O/c1-3-9-4-6-10(7-5-9)8(2)11/h9-10H,3-7H2,1-2H3

InChI Key

AWPNHNUSHIWYTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)C

Origin of Product

United States

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